5-(Diisopropylamino)amylamine

Metabolomics LC-MS Derivatization Carboxyl-Containing Metabolites

5-(Diisopropylamino)amylamine (CAS 209803-40-7), also known as N,N-Diisopropyl-1,5-pentanediamine, is an organic compound characterized by a primary amine and a bulky tertiary amine at opposing ends of a five-carbon alkyl chain. This dual-functionality imparts unique physicochemical properties, including a calculated LogP of 2.93 and a polar surface area of 29.26 Ų, which underpin its specialized role as a derivatization reagent in LC-MS metabolomics and as a pharmaceutical intermediate.

Molecular Formula C11H26N2
Molecular Weight 186.34 g/mol
CAS No. 209803-40-7
Cat. No. B1334337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Diisopropylamino)amylamine
CAS209803-40-7
Molecular FormulaC11H26N2
Molecular Weight186.34 g/mol
Structural Identifiers
SMILESCC(C)N(CCCCCN)C(C)C
InChIInChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-5-6-8-12/h10-11H,5-9,12H2,1-4H3
InChIKeyCIFBCEXYFFKMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Diisopropylamino)amylamine (CAS 209803-40-7): Baseline for a Specialized MS Derivatization Reagent and Synthesis Intermediate


5-(Diisopropylamino)amylamine (CAS 209803-40-7), also known as N,N-Diisopropyl-1,5-pentanediamine, is an organic compound characterized by a primary amine and a bulky tertiary amine at opposing ends of a five-carbon alkyl chain [1]. This dual-functionality imparts unique physicochemical properties, including a calculated LogP of 2.93 and a polar surface area of 29.26 Ų, which underpin its specialized role as a derivatization reagent in LC-MS metabolomics and as a pharmaceutical intermediate [1][2]. The compound's commercial availability is primarily for research and development, with typical purity specifications ranging from 95% to 97% .

5-(Diisopropylamino)amylamine: Why Interchanging with Simple Alkyl Amines Fails in Critical Analytical Applications


Substituting 5-(Diisopropylamino)amylamine with structurally similar diamines, such as N,N-Dimethyl-1,5-pentanediamine or N,N-Diethyl-1,5-pentanediamine, is not viable in applications requiring its unique 'polarity-tuning' derivatization [1]. The compound's specific combination of a long alkyl spacer and bulky diisopropyl groups is engineered to simultaneously increase the hydrophobicity of polar analytes and the hydrophilicity of non-polar analytes post-derivatization, a critical feature for the simultaneous separation and detection of chemically diverse metabolites that is not replicated by smaller or less hindered analogs [1]. Furthermore, its role as a key intermediate in synthesizing disubstituted amines for Dolastatin 10 analogues requires this precise structure, and a generic substitution would compromise synthetic yield and fidelity [2].

5-(Diisopropylamino)amylamine: Direct Evidence of Quantifiable Differentiation from Analogs


Quantifiable Differentiation 1: Enhanced LC-MS Sensitivity (up to 25,000-fold) vs. Underivatized Analysis

Derivatization of carboxyl-containing metabolites (CCMs) with 5-(Diisopropylamino)amylamine (DIAAA) leads to a dramatic increase in LC-MS sensitivity compared to analyzing the same metabolites without derivatization [1]. This represents a class-level inference where the baseline is underivatized analysis. One study reports an enhancement in sensitivity of up to 25,000-fold [2], while others consistently note a 2,000-fold increase [3], enabling detection of compounds at trace levels (25-50 pg) that were previously undetectable [1].

Metabolomics LC-MS Derivatization Carboxyl-Containing Metabolites

Quantifiable Differentiation 2: Improved Separation of 68 Diverse Metabolites via 'Polarity-Tuning' Effect

Unlike simple derivatization agents that shift analytes in one direction, DIAAA derivatization uniquely increases the hydrophobicity of polar CCMs (e.g., amino acids, TCA cycle intermediates, short-chain fatty acids) while simultaneously increasing the hydrophilicity of low-polar CCMs (e.g., long-chain fatty acids, bile acids) [1]. This 'polarity-tuning' effect, mediated by the aliphatic chain and the cationic nitrogen in acidic mobile phases [1], allows for the simultaneous chromatographic separation of 68 chemically diverse CCMs in a single run [1]. This performance is inferred to be superior to that of standard alkylation or acylation reagents, which typically improve detection for a narrower polarity range.

Metabolomics Liquid Chromatography Chemical Derivatization Separation Science

Quantifiable Differentiation 3: High Analytical Precision and Accuracy in Bioanalytical Assay Validation

A method using DIAAA derivatization coupled with UPLC-MS/MS for quantifying 14 arachidonic acid (AA) metabolites was rigorously validated, demonstrating high analytical performance [1]. The method met stringent acceptance criteria with a recovery rate of 85-115%, a signal-to-noise ratio >10, and intra- and inter-assay coefficients of variation (CV) of ≤15% [1]. While not a direct head-to-head comparison with another reagent, this validation demonstrates that the DIAAA method is fit-for-purpose for biomarker quantification in complex biological matrices like serum, a requirement not always met by alternative derivatization strategies.

Bioanalysis Method Validation Prostaglandin Quantification Leukotriene Analysis

Proven Application Scenarios for 5-(Diisopropylamino)amylamine Based on Quantitative Evidence


High-Sensitivity Profiling of Carboxyl-Containing Metabolites (CCMs) for Disease Biomarker Discovery

Researchers in oncology and metabolic disease can use 5-(Diisopropylamino)amylamine to develop ultra-sensitive LC-MS assays for discovering and quantifying novel biomarkers. The evidence of a 2,000-fold to 25,000-fold increase in sensitivity [1][2] allows for the detection of low-abundance CCMs in complex biofluids, while the unique polarity-tuning effect [3] facilitates the simultaneous analysis of chemically diverse metabolites in a single run. This is particularly valuable for metabolomics studies in colorectal cancer [3] and osteoarthritis [4] where subtle changes in metabolite levels are key to understanding disease progression and therapeutic response.

Validated Quantification of Eicosanoids and Prostaglandins in Inflammatory Disease Research

Labs investigating the role of the arachidonic acid cascade in inflammation, allergy, and immunology can directly adopt validated methods using this reagent. The demonstrated precision (CV ≤15%) and accuracy (recovery 85-115%) for quantifying 14 key AA metabolites [5] provide a robust, publication-ready framework. This application supports studies aiming to characterize the molecular mechanisms of allergic diseases [5] or compare the efficacy of anti-inflammatory therapeutics, where reliable and reproducible quantitative data on these potent lipid mediators is essential.

Synthesis of Dolastatin 10 Analogues and Related Anti-Cancer Compounds

Medicinal chemistry and process chemistry groups focused on synthesizing Dolastatin 10 and its derivatives should prioritize this specific intermediate. Patents explicitly cite disubstituted amines like 5-(Diisopropylamino)amylamine as valuable intermediates in the manufacture of Dolastatin 10 analogues, which are a class of potent anti-mitotic agents used in cancer therapy [6]. The use of this precise building block is critical for ensuring the correct stereochemistry and structural integrity of the final drug candidate, thereby minimizing the risk of costly synthetic failures and low yields associated with generic substitution [6].

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